(1S,2S)-2-fluorocyclopropanecarbonyl chloride
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Overview
Description
(1S,2S)-2-fluorocyclopropanecarbonyl chloride is an organofluorine compound characterized by the presence of a cyclopropane ring substituted with a fluorine atom and a carbonyl chloride group. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-fluorocyclopropanecarbonyl chloride typically involves the fluorination of cyclopropane derivatives. One common method is the reaction of cyclopropanecarbonyl chloride with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of hazardous by-products and optimizing the overall yield.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-fluorocyclopropanecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to (1S,2S)-2-fluorocyclopropanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the carbonyl chloride group to carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Alcohols: Resulting from reduction reactions.
Carboxylic Acids: Produced via oxidation.
Scientific Research Applications
(1S,2S)-2-fluorocyclopropanecarbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its role in the synthesis of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (1S,2S)-2-fluorocyclopropanecarbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the fluorine atom and carbonyl chloride group enhances its electrophilic character, making it a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies or polymerization in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl Chloride: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluorocyclopropanecarboxylic Acid: Contains a carboxylic acid group instead of a carbonyl chloride, leading to distinct chemical behavior.
Fluorocyclopropane Derivatives: Various derivatives with different substituents on the cyclopropane ring, each exhibiting unique properties.
Uniqueness
(1S,2S)-2-fluorocyclopropanecarbonyl chloride is unique due to the combination of the fluorine atom and carbonyl chloride group, which imparts distinct reactivity and stability
Properties
IUPAC Name |
2-fluorocyclopropane-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClFO/c5-4(7)2-1-3(2)6/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCQGUPEBLSFGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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